N-(2-phenylethyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-propanamide, monohydrochloride
Overview
Description
N-(1-Phenethyl-4-piperidyl)-N-phenethylpropanamide is an analytical reference standard that is structurally similar to known opioids. N-(1-Phenethyl-4-piperidyl)-N-phenethylpropanamide is a byproduct in the synthesis of fentanyl. This product is intended for research and forensic applications.
Scientific Research Applications
Chemical Characterization and Analgesic Applications :
- The oxalate salts and free bases of fentanyl and its analogs, including N-[1-(2-phenylethyl)-4-piperidyl]-N-(1-phenyl-4-pyrazolyl)propanamide, have been characterized through NMR spectroscopy and X-ray crystallography. These compounds show potential for long-acting analgesia (Jimeno et al., 2003).
Detection and Analysis Techniques :
- Capillary gas chromatography has been used to detect picogram levels of sufentanil, a related compound. This method is sensitive and allows for studying the pharmacokinetics and metabolism of such substances in various patient groups (Weldon et al., 1985).
Structural Studies for Drug Development :
- Fentanyl, a closely related compound, has been synthesized and characterized, with its molecular structure analyzed using different spectroscopy techniques. This provides a foundation for understanding the chemical properties and potential therapeutic applications (Asadi et al., 2017).
Pharmacological Profiles and Potential Applications :
- A study on W-18 and W-15, chemically related to potent opioids like fentanyl, revealed that these compounds do not exhibit significant activity at opioid receptors or other known targets for psychoactive drugs. This insight is crucial for understanding their pharmacological profiles and potential medical applications (Huang et al., 2017).
Synthesis and Evaluation of Derivatives for Medical Use :
- The synthesis and analgesic activity of various N-aryl/arylalkyl-N-[2-(1-pyrrolidinyl)cyclohexyl]propanamides were explored. These studies contribute to the development of new analgesics with potential medical applications (Essawi, 1999).
Properties
IUPAC Name |
N-(2-phenylethyl)-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2O.ClH/c1-2-24(27)26(20-14-22-11-7-4-8-12-22)23-15-18-25(19-16-23)17-13-21-9-5-3-6-10-21;/h3-12,23H,2,13-20H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJBBCVGEWLKVHP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(CCC1=CC=CC=C1)C2CCN(CC2)CCC3=CC=CC=C3.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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